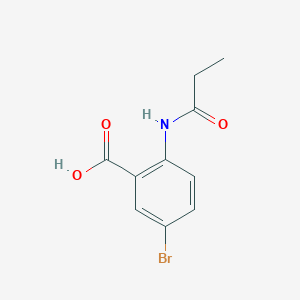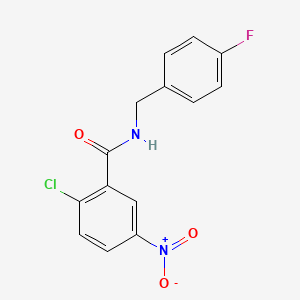![molecular formula C9H9ClN2O2S B5882356 S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5882356.png)
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate, also known as CCT or BAY 12-9566, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate binds to the ATP-binding site of Hsp90, leading to the destabilization and degradation of its client proteins. This results in the inhibition of multiple signaling pathways that are critical for cancer cell survival and proliferation, leading to cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and reduces the activation of NF-kappaB, a transcription factor that regulates the expression of many pro-inflammatory genes.
Advantages and Limitations for Lab Experiments
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has several advantages for lab experiments, including its high potency and selectivity for Hsp90, as well as its ability to penetrate cell membranes. However, it also has limitations, such as its poor solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate. One area of interest is the development of more potent and selective analogs of this compound that can overcome its limitations. Another area is the investigation of the role of this compound in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and radiation therapy, is an area of active research.
Conclusion
In conclusion, this compound, or this compound, is a promising compound for scientific research due to its potential therapeutic applications in cancer treatment and anti-inflammatory effects. Its mechanism of action involves the inhibition of Hsp90, leading to the destabilization and degradation of oncogenic proteins. While this compound has advantages for lab experiments, it also has limitations that need to be addressed. Future research directions include the development of more potent and selective analogs, investigation of its role in other diseases, and combination with other therapies.
Synthesis Methods
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate and hydrochloric acid. The resulting product is purified through recrystallization to obtain this compound as a white solid.
Scientific Research Applications
S-{2-[(3-chlorophenyl)amino]-2-oxoethyl} thiocarbamate has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and prostate cancer cells, through its interaction with the protein Hsp90. Hsp90 is a chaperone protein that plays a crucial role in the stabilization and function of many oncogenic proteins, making it an attractive target for cancer therapy.
properties
IUPAC Name |
S-[2-(3-chloroanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2S/c10-6-2-1-3-7(4-6)12-8(13)5-15-9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUXDOWGVBEMAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B5882280.png)
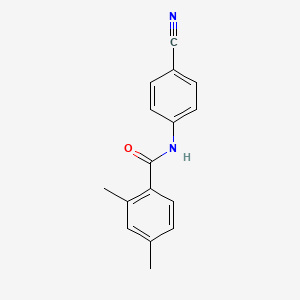
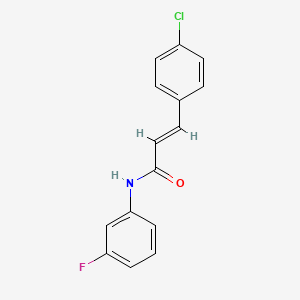
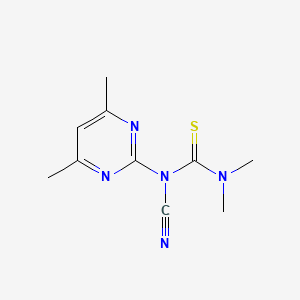
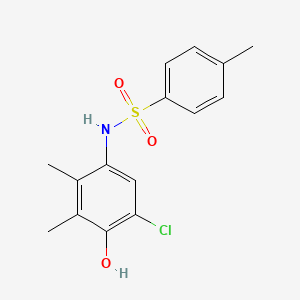
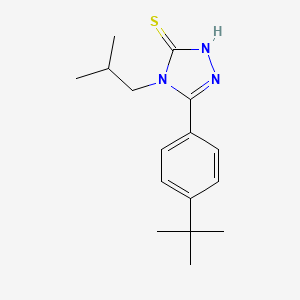
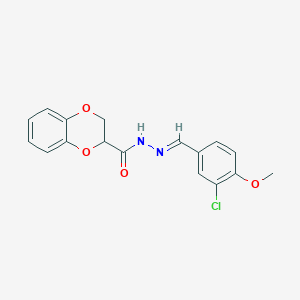
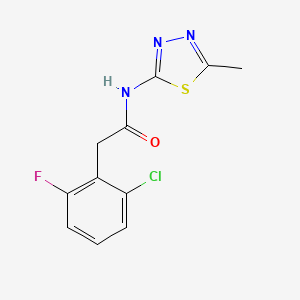
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)

